molecular formula C9H7NO3 B1201672 1-(4-Nitrophenyl)prop-2-yn-1-ol CAS No. 78725-73-2

1-(4-Nitrophenyl)prop-2-yn-1-ol

Cat. No.: B1201672
CAS No.: 78725-73-2
M. Wt: 177.16 g/mol
InChI Key: PDUTVNAUVBKDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propynyl alcohol moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route as laboratory preparation but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)prop-2-yn-1-amine: Similar structure but with an amino group instead of a hydroxyl group.

    1-(4-Nitrophenyl)prop-2-yn-1-yl acetate: An ester derivative of the compound.

    1-(4-Nitrophenyl)prop-2-yn-1-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 1-(4-Nitrophenyl)prop-2-yn-1-ol is unique due to its combination of a nitrophenyl group and a propynyl alcohol moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUTVNAUVBKDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999975
Record name 1-(4-Nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78725-73-2
Record name 1-(4'-Nitrophenyl)-2-propyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?

A1: this compound itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes this compound into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].

Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?

A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:

  • Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].
  • Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].
  • Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].

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